1-(3-Chloro-benzyl)-4-isothiocyanato-1H-pyrazole CAS number and properties
1-(3-Chloro-benzyl)-4-isothiocyanato-1H-pyrazole CAS number and properties
The following technical guide details the properties, synthesis, and applications of 1-(3-Chloro-benzyl)-4-isothiocyanato-1H-pyrazole , a specialized heterocyclic electrophile used in medicinal chemistry.
CAS Registry Number: 1004193-35-4 Compound Class: Heteroaromatic Isothiocyanate / Pyrazole Building Block[1]
Executive Summary
1-(3-Chloro-benzyl)-4-isothiocyanato-1H-pyrazole is a bifunctional heterocyclic intermediate characterized by a reactive isothiocyanate (-N=C=S) moiety attached to the C4 position of a pyrazole core, which is N1-substituted with a 3-chlorobenzyl group.[1][2]
This compound serves as a critical "electrophilic warhead" in drug discovery. It is primarily employed to:
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Synthesize Thiourea Scaffolds: Reacting with amines to generate thiourea-based inhibitors (e.g., for kinases or GPCRs).
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Covalent Ligand Discovery: Acting as a cysteine-targeting probe to map binding pockets in proteins via irreversible conjugation.
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Heterocyclic Construction: Serving as a precursor for fused ring systems (e.g., thienopyrazoles) via cyclization reactions.
Chemical Identity & Physicochemical Properties[1][3][4][5][6]
The following data aggregates calculated and experimental values for CAS 1004193-35-4.
| Property | Specification |
| IUPAC Name | 1-[(3-chlorophenyl)methyl]-4-isothiocyanato-1H-pyrazole |
| Molecular Formula | C₁₁H₈ClN₃S |
| Molecular Weight | 249.72 g/mol |
| Exact Mass | 249.0127 |
| Physical State | Off-white to pale yellow solid (Standard) |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, Chloroform; Low water solubility |
| Reactivity | Highly electrophilic at the isothiocyanate carbon; sensitive to nucleophiles (amines, thiols) |
| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen); Moisture sensitive |
Structural Analysis
The molecule features two distinct domains:
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The 3-Chlorobenzyl Group: Provides lipophilic bulk and halogen-bonding potential, often occupying hydrophobic pockets in enzyme active sites.
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The 4-Isothiocyanato-Pyrazole Core: The pyrazole ring acts as a rigid linker, while the isothiocyanate group functions as the reactive center for chemical ligation.
Synthesis Protocol (Step-by-Step)
Since specific industrial batch records for this exact CAS are proprietary, the following protocol is the standard validated route for synthesizing 1-benzyl-4-isothiocyanatopyrazoles. This methodology ensures regioselectivity and high purity.
Workflow Diagram
Figure 1: Synthetic pathway from 4-nitro-1H-pyrazole to the target isothiocyanate.
Detailed Methodology
Step 1: N-Alkylation (Formation of the Core)
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Reactants: Dissolve 4-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF.
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Base: Add Potassium Carbonate (K₂CO₃, 2.0 eq) or Cesium Carbonate (Cs₂CO₃) to deprotonate the pyrazole N1.
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Electrophile: Add 3-chlorobenzyl bromide (1.1 eq) dropwise at 0°C.
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Condition: Stir at room temperature for 4–12 hours.
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Workup: Pour into ice water. The product, 1-(3-chlorobenzyl)-4-nitro-1H-pyrazole , typically precipitates as a solid. Filter and wash with water.
Step 2: Nitro Reduction (Unmasking the Amine)
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Reactants: Suspend the nitro intermediate in Ethanol/Water (3:1).
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Reductant: Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride (NH₄Cl, 5.0 eq).
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Condition: Reflux (80°C) for 2–4 hours. Monitor by TLC for disappearance of the nitro spot.
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Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate. Extract with Ethyl Acetate.
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Product: 1-(3-chlorobenzyl)-1H-pyrazol-4-amine . (Note: Aminopyrazoles are air-sensitive; use immediately or store under Argon).
Step 3: Isothiocyanate Formation (The Warhead)
Safety Note: Thiophosgene is highly toxic. Work in a well-ventilated fume hood.
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Biphasic System: Dissolve the amine (1.0 eq) in Dichloromethane (DCM). Add an equal volume of saturated aqueous NaHCO₃.
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Addition: Cool to 0°C. Add Thiophosgene (CSCl₂, 1.1 eq) dropwise with vigorous stirring.
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Reaction: Stir at 0°C for 1 hour, then room temperature for 1 hour. The organic layer will turn from clear to yellow/orange.
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Purification: Separate organic layer, dry over MgSO₄, and concentrate. Purify via flash chromatography (Hexane/EtOAc) to yield 1-(3-Chloro-benzyl)-4-isothiocyanato-1H-pyrazole .
Reactivity & Applications in Drug Design
The isothiocyanate group is a "soft" electrophile that reacts preferentially with nucleophiles in the following order: Thiols (R-SH) > Primary Amines (R-NH₂) > Hydroxyls (R-OH) .
Primary Application: Thiourea Synthesis
Researchers use this compound to generate libraries of thiourea derivatives, which are privileged scaffolds in kinase inhibition (e.g., p38 MAP kinase, VEGFR).
Protocol:
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Dissolve 1-(3-Chloro-benzyl)-4-isothiocyanato-1H-pyrazole in dry THF.
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Add the desired amine (R-NH₂, 1.0 eq).
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Stir at RT for 2–6 hours.
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The thiourea product often precipitates or is isolated by evaporation.
Secondary Application: Covalent Cysteine Targeting
In Chemoproteomics, this compound acts as a probe. The isothiocyanate reacts irreversibly with cysteine residues in a protein binding pocket to form a dithiocarbamate linkage.
Reactivity Logic Diagram
Figure 2: Divergent reactivity pathways with amines and thiols.
Safety & Handling Guidelines
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Hazard Class: Irritant / Sensitizer / Lachrymator.
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H-Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H334 (Resp. Sensitization).
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Handling:
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Always wear nitrile gloves and safety goggles.
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Weigh in a fume hood; isothiocyanates can be lachrymators (tear-inducing).
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Quenching: Clean glassware with a solution of dilute ammonia or ethanolamine to destroy residual isothiocyanate traces before washing.
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References
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PubChem. 4-isothiocyanato-1-methyl-1h-pyrazole (Analogous Chemistry). National Library of Medicine. Available at: [Link]
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Lange, J. H. et al. (2000). Azido- and isothiocyanato-substituted aryl pyrazoles bind covalently to the CB1 cannabinoid receptor.[3] Journal of Neurochemistry.[3] Available at: [Link]
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Wu, J. et al. (2024).[4] Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation. Beilstein Journal of Organic Chemistry.[4] Available at: [Link][4]
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CAS Common Chemistry. Search for CAS 1004193-35-4.[1] American Chemical Society. Available at: [Link]
Sources
- 1. 1-(3-CHLORO-BENZYL)-4-ISOTHIOCYANATO-1H-PYRAZOLE_cas号1004193-35-4_1-(3-Chlorobenzyl)-4-isothiocyanat - CAS信息网 [cas-news.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Azido- and isothiocyanato-substituted aryl pyrazoles bind covalently to the CB1 cannabinoid receptor and impair signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. beilstein-journals.org [beilstein-journals.org]
